molecular formula C21H21OP B1581639 Tri-O-tolylphosphine oxide CAS No. 6163-63-9

Tri-O-tolylphosphine oxide

Cat. No. B1581639
CAS RN: 6163-63-9
M. Wt: 320.4 g/mol
InChI Key: VGSVITFVAXDZAL-UHFFFAOYSA-N
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Description

Tri-O-tolylphosphine oxide, also known as Tris(2-methylphenyl)phosphane, is an organophosphorus compound with the formula P(C6H4CH3)3 . It is a white, water-insoluble solid that is soluble in organic solvents . In solution, it slowly converts to the phosphine oxide . As a phosphine ligand, it has a wide cone angle of 194° . It is also an impurity of Palbociclib, a selective inhibitor of cyclin-dependent kinases CDK4 and CDK6 .


Synthesis Analysis

Tris(o-tolyl)phosphine, in solution, slowly converts to the phosphine oxide . It tends to cyclometalate when treated with metal halides and metal acetates . Complexes of this ligand are common in homogeneous catalysis .


Molecular Structure Analysis

The molecular formula of Tri-O-tolylphosphine oxide is C21H21OP . The average mass is 320.365 Da and the monoisotopic mass is 320.132996 Da .


Chemical Reactions Analysis

Tri(o-tolyl)phosphine is a ligand used in the Heck reaction and Suzuki coupling of propargylic carbonates .


Physical And Chemical Properties Analysis

Tri-O-tolylphosphine oxide has a molar mass of 304.37 g/mol . It is a white to light yellow solid . It is soluble in toluene and acetone .

Mechanism of Action

The mechanism of the reduction of phosphine oxides by phenylsilane has been established based on kinetic measurements and Density Functional Theory (DFT) calculations . The model reaction between tri-n-butylphosphine oxide and phenylsilane occurs via a nonpolar mechanism .

Safety and Hazards

Tri-O-tolylphosphine oxide is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-bis(2-methylphenyl)phosphoryl-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21OP/c1-16-10-4-7-13-19(16)23(22,20-14-8-5-11-17(20)2)21-15-9-6-12-18(21)3/h4-15H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGSVITFVAXDZAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1P(=O)(C2=CC=CC=C2C)C3=CC=CC=C3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30316121
Record name Tri-O-tolylphosphine oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30316121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tri-O-tolylphosphine oxide

CAS RN

6163-63-9
Record name Tri-O-tolylphosphine oxide
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Tri-O-tolylphosphine oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30316121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What structural insights about Tri-O-tolylphosphine Oxide and related compounds were gained from the crystallographic studies?

A1: The crystal and molecular structures of Tri-O-tolylphosphine Oxide, along with Tri-O-tolylphosphine, Tri-O-tolylphosphine Sulfide, and Tri-O-tolylphosphine Selenide, were determined using X-ray diffraction. This revealed that Tri-O-tolylphosphine Oxide crystallizes in the monoclinic space group P21/c with twelve molecules per unit cell []. Interestingly, the study found that variations in the phosphorus-carbon (P-C) bond lengths within these compounds are influenced by factors like charge density on the phosphorus and aromatic ring, steric effects due to the bulky o-tolyl groups, and crystal packing forces []. Contrary to some expectations, the study concluded that the P-C bond length differences are not driven by the extension of the aromatic π system onto the phosphorus atom [].

Q2: Did the computational study support the experimental findings regarding the structure of Tri-O-tolylphosphine Oxide?

A2: Yes, the PM3 semi-empirical calculations aligned well with the experimental data []. The calculations accurately predicted the structural parameters, including bond lengths and angles, of Tri-O-tolylphosphine Oxide and related compounds []. The study also explored the conformational preferences of Tri-O-tolylphosphine Oxide, revealing that the most stable conformation features a "paddle" arrangement, where the three methyl groups are oriented close to the oxygen atom []. This conformation likely minimizes steric hindrance and optimizes electrostatic interactions within the molecule.

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